![molecular formula C14H11ClN4O B2687721 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034339-02-9](/img/structure/B2687721.png)
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
A synthesis convention of pyrazolo[1,5-a]pyrimidines has been described under ultrasound irradiation . The reaction of aminopyrazole with formylated active proton compounds furnished pyrazolopyrimidine in high-to-excellent yields . This method offers several advantages such as shorter reaction time, higher yields, milder conditions, and environmental friendliness .Molecular Structure Analysis
The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8 and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Chemical Reactions Analysis
The cell cycle analysis is done to investigate the mechanism and the mode of action of the newly synthesized compounds . Results revealed that compounds 14, 13 and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .Physical And Chemical Properties Analysis
The solubility of this compound in water is reported to be insoluble . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8 and 19.0 D .科学的研究の応用
Optoelectronic Device Fabrications
A study on a related chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, assessed its significant electro-optic properties through computational approaches. The research found this compound to possess superior properties for nonlinear optics applications, confirmed by second and third harmonic generation studies, suggesting its potential in optoelectronic device fabrications (Shkir et al., 2018).
Anticancer and Antimicrobial Agents
Pyrazole derivatives have been synthesized and identified as potential anti-cancer agents, with studies revealing their negative response against human microsomal prostaglandin E synthase 1. This indicates a promising direction for the use of pyrazole compounds in cancer treatment (Thomas et al., 2019).
Moreover, novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities have been explored for their anticancer activity against a 60 cancer cell line panel by the National Cancer Institute (NCI, USA). These compounds demonstrated significant potency, with one particular compound showing the highest potency, indicating their potential as effective anticancer agents (Katariya et al., 2021).
Additionally, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been reported. These derivatives were designed and synthesized, then evaluated for their antiproliferative activity against various cancer cell lines. The findings suggest these compounds as new anticancer agents, potentially acting as BRAF inhibitors for further research (Feng et al., 2020).
Antimicrobial Activities
Research on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has shown these compounds to exhibit potent antimicrobial and anticancer activities. Some of these compounds displayed higher anticancer activity than the reference drug doxorubicin, alongside significant antimicrobial effects (Hafez et al., 2016).
作用機序
Target of Action
The compound “1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” contains a pyrazolo[1,5-a]pyridine moiety . Pyrazolo[1,5-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
The functionalization of pyrazolo[1,5-a]pyridines has been achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Compounds containing the pyrazolo[1,5-a]pyridine moiety are known to be involved in a wide range of applications in medicinal chemistry .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-chlorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-12-3-1-2-4-13(12)18-14(20)17-10-6-8-19-11(9-10)5-7-16-19/h1-9H,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYNHTNAOANTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC3=CC=NN3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole](/img/structure/B2687641.png)

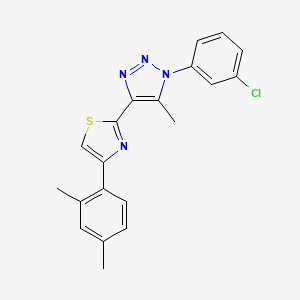
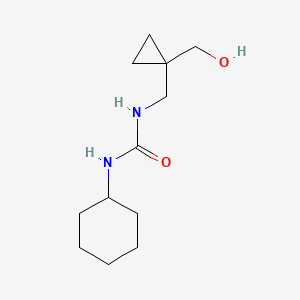
![3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B2687649.png)
![4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/no-structure.png)
![N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2687652.png)
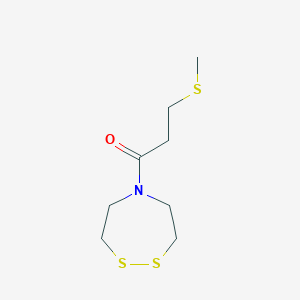
![diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2687655.png)
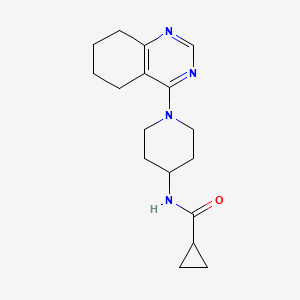
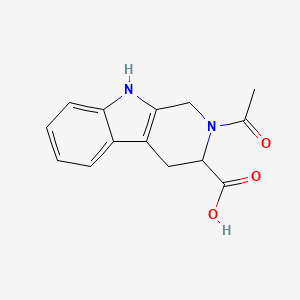

![1-Phenyl-2-(5-phenyl-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B2687659.png)
